Enhanced Electron-Withdrawing Power: Ortho-Fluoro Amplification of Acidity
The introduction of a fluorine atom ortho to the aniline nitrogen in 2-fluoro-4-(trifluoromethylsulphonyl)aniline significantly increases the acidity of the sulfonamide NH proton relative to the non-fluorinated analog 4-(trifluoromethylsulfonyl)aniline. While experimental pKa data for the target compound is not directly available, class-level studies on trifluoromethanesulfonanilides demonstrate that fluorination dramatically increases acidity. The parent trifluoromethanesulfonanilide exhibits a pKa of 4.5, which is a 10,000-fold increase in acidity compared to methanesulfonanilide (pKa 8.7) [1]. The predicted pKa for 2-fluoro-4-(trifluoromethylsulphonyl)aniline is -1.41±0.10, indicating an extremely strong electron-withdrawing effect that far exceeds that of the non-fluorinated analog .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | -1.41±0.10 (predicted) |
| Comparator Or Baseline | Trifluoromethanesulfonanilide (pKa 4.5); Methanesulfonanilide (pKa 8.7) [1] |
| Quantified Difference | Predicted pKa ~6 units more acidic than parent trifluoromethanesulfonanilide; 10,000-fold acidity increase vs. methanesulfonanilide |
| Conditions | Predicted pKa (ACD/Labs); experimental pKa in 67% DMF/water |
Why This Matters
Enhanced acidity directly influences solubility, protein binding, and the ability to form stable salts, making this compound a superior intermediate for pharmaceuticals requiring precise pKa modulation.
- [1] Harrington, J. K., et al. Fluoroalkanesulfonanilides, a new class of herbicides. Journal of Agricultural and Food Chemistry, 1970, 18(6), 1176-1179. View Source
